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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethylpentane

Cat. No.: B094175

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the branched
alkane, 3-Ethyl-2,4-dimethylpentane (CAS No. 1068-87-7). The document is intended for
researchers, scientists, and professionals in the fields of chemistry and drug development,
offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics.

Executive Summary

3-Ethyl-2,4-dimethylpentane is a saturated hydrocarbon with the molecular formula CoHz20
and a molecular weight of 128.25 g/mol .[1] As a branched-chain alkane, its structural
elucidation relies heavily on a combination of spectroscopic techniques. This guide presents a
comprehensive summary of its *H NMR, 3C NMR, IR, and MS data in clearly structured tables,
accompanied by detailed experimental protocols for data acquisition. A logical workflow for the
spectroscopic analysis of this compound is also visualized.

Data Presentation

The following tables summarize the key spectroscopic data for 3-Ethyl-2,4-dimethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Data
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] . Chemical Shift o Coupling Constant
Signal Assignment Multiplicity .
(ppm) (J) in Hz
-CH(CHs)2 0.845, 0.876 Doublet J=6.8Hz
-CH2CHs 0.785 Triplet Not specified
-CH-CH2CHs 1.74 Multiplet J=5.1Hz
_ J(B,C) = 7.6 Hz,
-CH2CHs 1.25 Multiplet
J(B,F) =5.3 Hz

Note: The assignments are based on available spectral data.[2] Actual spectra may exhibit
more complex multiplets due to the diastereotopic nature of the methyl groups and potential
second-order effects.

13C NMR Spectroscopic Data

Experimental 13C NMR data for 3-Ethyl-2,4-dimethylpentane is referenced in the literature
(L.P. Lindeman, J.Q. Adams, Anal. Chem. 43, 1245 (1971)), however, specific chemical shift
values were not available in the consulted resources. Based on typical chemical shifts for
alkanes, the following are expected ranges:

Carbon Type Expected Chemical Shift Range (ppm)
Primary (CHs) 10-25
Secondary (CHz) 20-35
Tertiary (CH) 25-45

Infrared (IR) Spectroscopy

The following table lists the major absorption bands in the gas-phase IR spectrum of 3-Ethyl-
2,4-dimethylpentane, as sourced from the NIST/EPA Gas-Phase Infrared Database.[3]
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Wavenumber (cm~?) Assignment

~2870 - 2960 C-H stretching vibrations

~1465 C-H bending vibrations (CHz and CHs)
~1380 C-H bending vibrations (CH3)

Mass Spectrometry (MS)

The mass spectrum of 3-Ethyl-2,4-dimethylpentane is characterized by fragmentation
patterns typical of branched alkanes. The molecular ion peak is often of low intensity.

miz Relative Abundance Proposed Fragment
43 Base Peak [CsH7]+

85 High [CoH13]*

57 High [CaHs]*

41 Medium [CsHs]+

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of 3-Ethyl-2,4-dimethylpentane is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm).
Data Acquisition:

e 'H NMR: The proton NMR spectrum is acquired on a high-field NMR spectrometer. A typical
experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay
of 1-2 seconds. For signal enhancement, multiple scans (typically 8 to 16) are co-added.
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e 13C NMR: The carbon-13 NMR spectrum is obtained on the same instrument. Due to the low
natural abundance of 13C, a larger number of scans is required. Proton decoupling is
employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like 3-Ethyl-2,4-dimethylpentane, the neat (undiluted) spectrum is
typically recorded.

Sample Preparation: A single drop of the neat liquid is placed between two polished salt plates
(e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR
spectrometer. A background spectrum of the empty salt plates is recorded first and
automatically subtracted from the sample spectrum. The spectrum is typically recorded over
the range of 4000 to 400 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 3-Ethyl-2,4-dimethylpentane is prepared in a volatile
organic solvent such as hexane or dichloromethane.

Data Acquisition:

Injection: A small volume (typically 1 pL) of the prepared solution is injected into the gas
chromatograph.

e Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a
capillary column. The column temperature is programmed to ramp up, allowing for the
separation of components based on their boiling points and interactions with the column'’s
stationary phase.

« lonization and Fragmentation: As 3-Ethyl-2,4-dimethylpentane elutes from the GC column,
it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

e Mass Analysis: The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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« Detection: A detector records the abundance of each fragment at its specific m/z, generating
the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-Ethyl-
2,4-dimethylpentane.

Spectroscopic Analysis Workflow for 3-Ethyl-2,4-dimethylpentane
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Ethyl-2,4-dimethylpentane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094175#spectroscopic-data-for-3-ethyl-2-4-
dimethylpentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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